Product packaging for Difluoroethylglycine(Cat. No.:)

Difluoroethylglycine

Cat. No.: B13598732
M. Wt: 139.10 g/mol
InChI Key: YFCOMGKRSHQPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoroethylglycine is a synthetic, fluorinated analog of the native amino acid glycine. As a specialist building block, it is designed for research applications in medicinal chemistry and chemical biology. Incorporating fluorine atoms into amino acids is a established strategy to alter the properties of peptides and proteins, which can be exploited in rational drug design . The strong carbon-fluorine bond and the high electronegativity of fluorine can significantly influence the molecule's hydrophobicity, metabolic stability, and conformational dynamics . These modifications are leveraged in pharmaceutical research to develop compounds with improved binding affinity, enhanced resistance to enzymatic degradation, and optimized pharmacokinetic profiles . Fluorinated amino acids like this compound are also valuable as tools in 19F NMR spectroscopy, where the fluorine nucleus serves as a sensitive probe for studying protein-ligand interactions and metabolic processes without background interference from the native biological system . This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not manufactured or validated for use as in vitro diagnostic medical devices, in clinical diagnostics, or for any human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F2NO2 B13598732 Difluoroethylglycine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7F2NO2

Molecular Weight

139.10 g/mol

IUPAC Name

2-(2,2-difluoroethylamino)acetic acid

InChI

InChI=1S/C4H7F2NO2/c5-3(6)1-7-2-4(8)9/h3,7H,1-2H2,(H,8,9)

InChI Key

YFCOMGKRSHQPEM-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Enantiopure Difluoroethylglycine and Its Derivatives

Strategies for the Asymmetric Synthesis of Difluoroethylglycine

The creation of enantiopure this compound hinges on controlling the stereochemistry during synthesis. Key strategies involve the use of chiral auxiliaries and catalytic asymmetric methods, which have proven effective even on a larger scale. researchgate.netresearchgate.net

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. york.ac.ukwikipedia.org In the synthesis of this compound, one of the most powerful strategies involves the use of a chiral nickel(II) complex. researchgate.net This complex is typically formed from a Schiff base ligand, derived from a chiral amino acid like proline, and a glycine (B1666218) molecule. researchgate.net The chiral environment created by the Ni(II) complex effectively shields one face of the glycine enolate, leading to highly diastereoselective alkylation when reacted with an electrophilic fluorine source. researchgate.net

The auxiliary, being part of the nickel complex, directs the incoming fluoroalkyl group to a specific position, ensuring high stereochemical control. researchgate.netresearchgate.net After the alkylation step, the chiral auxiliary can be removed and recovered, making the process more atom-economical. researchgate.net

Catalytic asymmetric synthesis aims to use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.org For this compound, the chiral Ni(II) complex of a glycine Schiff base serves as a highly effective tool for asymmetric synthesis. researchgate.netresearchgate.net The process involves the alkylation of this complex with a suitable difluoroethylating agent.

The reaction proceeds with high diastereoselectivity due to the steric hindrance provided by the chiral ligand on the nickel complex. researchgate.net The aryl group of the ligand effectively blocks one face of the complex, which results in excellent diastereomeric purities, often exceeding 90-92% de. researchgate.netchemrxiv.org This method has been successfully applied to synthesize not only this compound but also a wide range of other fluorinated amino acids. researchgate.netchemrxiv.org

A significant achievement in the synthesis of fluorinated amino acids is the transition from milligram-level research to gram-scale production, which is essential for their practical application in peptide and protein studies. researchgate.netresearchgate.net Researchers have successfully developed a gram-scale synthesis for Fmoc-protected this compound (Fmoc-DfeGly) using the chiral Ni(II) complex strategy. chemrxiv.org

The procedure involves the alkylation of the Ni(II) complex with a difluoroethyl iodide reagent. The resulting alkylated Ni(II) complex of DfeGly is obtained in high yield and diastereomeric purity. chemrxiv.org Subsequent hydrolysis of the complex and protection of the amino group, typically with Fmoc, yields the final product in quantities suitable for applications like solid-phase peptide synthesis. researchgate.netchemrxiv.org

Table 1: Gram-Scale Asymmetric Synthesis of Fmoc-DfeGly This table summarizes the key steps and outcomes of the gram-scale synthesis of Fmoc-protected this compound using a chiral Ni(II) complex.

Step Reactants Key Conditions Product Yield/Purity Reference
Alkylation Chiral Ni(II) complex of glycine, 1,1-difluoro-2-iodoethane High-boiling solvents like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) Ni(II) Schiff base complex of DfeGly Good yield, >92% de chemrxiv.org
Hydrolysis & Protection Ni(II) Schiff base complex of DfeGly Acidic hydrolysis, followed by reaction with Fmoc-OSu Fmoc-DfeGly Good yield, high enantiomeric excess chemrxiv.org

Catalytic Asymmetric Synthesis Routes to this compound

Novel Fluoroalkylation and Functionalization Techniques for Glycine Derivatives

Beyond the use of chiral complexes, other novel methods for the fluoroalkylation of glycine derivatives have been developed. One such protocol involves a thermo-induced decarboxylative α-C(sp³)–H fluoroalkylation. This method uses fluorinated peroxy esters to react with glycine derivatives under transition-metal-free and redox-neutral conditions, offering a direct route to fluorinated α-amino acids with good functional group tolerance. rsc.org

Another approach is a copper-catalyzed three-component reaction that installs both a trifluoromethyl group and an alkene moiety onto the alpha-carbon of a glycine derivative. rsc.org While focused on trifluoromethylation, the principles of multi-component C-H functionalization represent an expanding area of research. Additionally, a metal-free, photoredox-neutral catalytic cycle has been developed for the alkyl-trifluoromethylation of glycine derivatives, demonstrating high catalytic efficiency. nih.gov These methods highlight the ongoing innovation in creating fluorinated amino acids from readily available starting materials. rsc.orgrsc.org

Solid-Phase Synthesis Protocols for Incorporating this compound into Peptides

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. biotage.combachem.com The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. wikipedia.org This strategy simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. bachem.com

To incorporate this compound into a peptide sequence using SPPS, an N-terminally protected form, such as Fmoc-DfeGly, is required. researchgate.netwikipedia.org The general cycle for incorporation involves:

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed.

Coupling: The free amino group of the peptide then reacts with the carboxyl group of the incoming Fmoc-DfeGly, which is activated by coupling reagents.

Washing: The resin is washed to remove unreacted reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support. biotage.comwikipedia.org The availability of gram-scale quantities of Fmoc-DfeGly is crucial for enabling its use in SPPS for creating peptides with unique structural and functional properties. fu-berlin.deresearchgate.net

Chemoenzymatic and Biocatalytic Approaches to this compound

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com This approach is increasingly used for the sustainable production of complex molecules like pharmaceuticals and fine chemicals. nih.gov While specific reports on the complete chemoenzymatic synthesis of this compound are not prominent, the principles are applicable.

A potential chemoenzymatic route could involve several steps. For instance, enzymes like tyrosine phenol (B47542) lyase have been used to prepare fluorinated tyrosine from fluorophenols. nih.gov Similarly, a lyase or transaminase could potentially be engineered to act on a fluorinated precursor to form the DfeGly backbone. Another step might involve an enzymatic oxidation or reduction to install or modify functional groups under mild and highly selective conditions. rsc.org The development of such biocatalytic steps could offer greener and more efficient alternatives to purely chemical methods for producing enantiopure this compound. mdpi.comnih.gov

Conformational and Stereochemical Investigations of Difluoroethylglycine

Impact of Difluoroethylglycine on Peptide Secondary Structure Propensity

The conformational tendencies of a peptide backbone are delicately balanced, and the incorporation of non-canonical amino acids like DfeGly can shift this balance, favoring certain secondary structures over others.

Research indicates that fluorinated amino acids generally exhibit lower propensities for forming α-helices compared to their hydrocarbon analogs. doi.orgnih.govacs.org This trend is attributed to factors including the altered electronic character and steric demands of the fluorinated side chain. Studies using alanine-based peptides to measure helix propensity (ω) have shown that fluorination can decrease helicity by a significant margin. nih.gov

Amino Acid TypeGeneral Helix PropensityObserved Effect in Coiled Coils
Hydrocarbon Amino Acids (e.g., Leucine, Alanine)HigherGenerally stabilizing, contributes to hydrophobic core
Fluorinated Amino Acids (e.g., DfeGly)Lower doi.orgacs.orgfu-berlin.deOften destabilizing, depending on packing and position doi.org

Given their reduced tendency to form α-helices, fluorinated amino acids like DfeGly are often better accommodated in more extended secondary structures, such as β-sheets and polyproline II (PPII) helices. doi.orgfu-berlin.defu-berlin.de The PPII helix is a left-handed, extended helical structure that lacks the internal hydrogen bonds characteristic of α-helices. biorxiv.orgsemanticscholar.org

A systematic study involving a series of amphipathic self-assembling peptides (SAPs) where hydrophobic residues were replaced with DfeGly demonstrated this principle effectively. rsc.orgnih.gov The research found that the degree of fluorination was a critical factor in dictating the resulting secondary structure. rsc.orgnih.gov Circular dichroism (CD) spectroscopy of the DfeGly-containing peptide, DfeGlyK16, revealed a conformation dominated by β-sheet structures under physiological conditions. rsc.org This propensity for β-sheet formation is a key driver in the self-assembly of these peptides into larger, ordered nanomaterials. rsc.orgresearchgate.net Molecular simulations further support these findings, indicating that the specific interactions mediated by the fluorinated side chains guide the peptide folding into these extended conformations. rsc.orgnih.gov

Peptide SystemIncorporated Fluorinated Amino AcidObserved Secondary StructureReference
Amphipathic Self-Assembling Peptide (SAP)(2S)-4,4-difluoroethylglycine (DfeGly)β-sheet and PPII helix rsc.orgnih.gov
Amyloid-forming peptide(2S)-4,4-difluoroethylglycine (DfeGly)β-sheet propensity, potential for β-turns fu-berlin.de

Studies on Alpha-Helix Formation and Stabilization by this compound

Stereochemical Influence of this compound on Peptide Folding and Self-Assembly

The stereochemistry of DfeGly, combined with the unique properties of its difluoromethyl group, exerts significant control over peptide folding and subsequent hierarchical self-assembly. rsc.orgnih.govfrontiersin.org The interplay between the polarity and hydrophobicity induced by the fluorine atoms can be leveraged to engineer specific self-organizing systems. rsc.orgnih.govrsc.org

In studies of amphipathic peptides, the introduction of DfeGly as the primary hydrophobic component was shown to drive the self-assembly process, leading to the formation of ordered nanostructures. rsc.orgnih.gov A greater degree of fluorination in the peptide side chains was found to promote peptide fibrillation, resulting in the formation of physical hydrogels. rsc.orgnih.gov Molecular simulations of these systems revealed that this self-organization is directed by the formation of specific, electrostatically driven intra- and inter-chain contact pairs involving the fluorinated side chains. rsc.orgchemrxiv.org These findings underscore how the precise stereochemical presentation of the C-F bonds in DfeGly can be used to finely tune intermolecular interactions, thereby controlling the morphology of the resulting supramolecular assemblies. rsc.orgnih.gov

Intermolecular Interactions Mediated by the this compound Side Chain

The difluoromethyl group of DfeGly is capable of engaging in a range of non-covalent interactions that are distinct from those of alkyl groups. These interactions are fundamental to the structural and functional consequences of its incorporation into peptides and proteins.

While the highly electronegative fluorine atom is generally considered a poor hydrogen bond acceptor in biological systems, computational studies suggest that weak hydrogen-bond-like interactions can occur between organic fluorine and water molecules. acs.orgfu-berlin.de These interactions can influence the hydration free energies of fluorinated amino acids. acs.org

A more debated but relevant interaction is the halogen bond. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a nucleophilic site. wikipedia.org While more common for heavier halogens, the possibility of fluorine participating in such bonds exists, particularly when bonded to an electron-withdrawing group. Furthermore, the electronegative fluorine atoms in the difluoromethyl group can create a partial positive charge on the geminal hydrogen atom, pre-organizing it to participate in so-called "fluorine-induced" hydrogen bonds with nearby backbone carbonyls or other hydrogen bond acceptors. rsc.org

Within the complex microenvironment of a folded protein, the DfeGly side chain can mediate a variety of "fluorine-specific" interactions that influence protein structure, stability, and function. d-nb.infofu-berlin.deacs.orgfu-berlin.de These interactions extend beyond simple bonding paradigms and include:

Modulation of Water Networks: The fluorinated side chain can structure water molecules within a protein's binding pocket. acs.orgfu-berlin.de This organization of the local water network, mediated by weak interactions with the fluorine atoms, can contribute to the stabilization of a protein-ligand complex. acs.orgfu-berlin.de

Electrostatic Contacts: Molecular simulations have shown that the partial negative charges on the fluorine atoms of DfeGly can form favorable electrostatic contact pairs with partially positive atoms on the peptide backbone and adjacent side chains. rsc.orgmdpi.com These interactions are crucial in directing peptide folding and self-assembly. rsc.org

Steric and Conformational Effects: The presence of the difluoromethyl group can cause steric hindrance that blocks certain backbone-water hydrogen bonds, altering the hydration and conformational preferences of the peptide backbone in its vicinity. rsc.org

Enhanced Protein-Protein Interactions: The strategic placement of DfeGly can enhance protein-protein interactions. For example, when the key P1 residue (Lys15) of the bovine pancreatic trypsin inhibitor (BPTI) was replaced with DfeGly, the resulting variant showed enhanced inhibitory activity against the serine protease α-chymotrypsin. fu-berlin.de This enhancement suggests that the DfeGly side chain establishes favorable non-covalent interactions within the enzyme's S1 binding pocket, contributing to a stronger binding affinity. fu-berlin.defu-berlin.de

Incorporation of Difluoroethylglycine into Peptidic and Polymeric Systems

Structural Effects of Difluoroethylglycine Residues on Peptide Conformation and Dynamics

The substitution of a canonical amino acid with DfeGly can significantly alter a peptide's three-dimensional structure and its dynamic behavior in solution. These changes are a direct consequence of the electronic properties and steric profile of the difluoroethyl side chain.

Research has shown that increasing the degree of fluorination in the side chain of ethylglycine analogues generally reduces the α-helix propensity. doi.org DfeGly, with its two fluorine atoms, destabilizes helical structures compared to its non-fluorinated or monofluorinated counterparts. doi.org This effect is attributed to the polarity and steric bulk of the -CHF2 group, which can disrupt the specific hydrogen bonding patterns and side-chain packing required for a stable α-helix. Conversely, these same properties may better accommodate or even promote the formation of more extended conformations like β-sheets or polyproline II (PPII) helices, particularly in the context of self-assembling peptides. researchgate.netnih.gov

Table 2: Influence of DfeGly on Peptide Structural Properties
Structural PropertyObserved Effect of DfeGly IncorporationPrimary Investigation Techniques
α-Helix PropensityGenerally reduced/destabilized compared to non-fluorinated analogues. doi.orgCircular Dichroism (CD) Spectroscopy
β-Sheet/Extended ConformationCan promote β-sheet formation, especially in amphipathic sequences. researchgate.netnih.govCD Spectroscopy, Transmission Electron Microscopy (TEM)
Conformational DynamicsAlters the ensemble of solution-state conformations; can introduce specific intra-chain interactions. researchgate.netmdpi.comNuclear Magnetic Resonance (NMR) Spectroscopy
Intermolecular InteractionsIntroduces polar interactions via the -CHF2 group, influencing self-assembly. chemrxiv.orgMolecular Dynamics (MD) Simulations

Modulation of Peptide Stability and Proteolytic Resistance by this compound

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and their often-limited thermal stability. The incorporation of DfeGly is a strategy aimed at mitigating these issues.

Proteolytic Stability: Proteases are enzymes that catalyze the breakdown of peptides and proteins by cleaving peptide bonds at specific sites. Introducing a non-natural amino acid like DfeGly near a cleavage site can hinder enzyme recognition and binding, thereby increasing the peptide's half-life. The effect of DfeGly on proteolytic stability is, however, highly context-dependent. nih.govresearchgate.net

Systematic studies have evaluated the digestion of DfeGly-containing model peptides by various proteases, including α-chymotrypsin, pepsin, trypsin, and elastase. nih.govresearchgate.netacs.org The results show that enhanced stability is not a universal outcome. The degree of protection depends on:

The specific enzyme: An increase in stability against one protease does not guarantee resistance to another. nih.gov

Position of substitution: The location of the DfeGly residue relative to the enzymatic cleavage site (e.g., P2, P1', or P2' positions) is critical. nih.govresearchgate.net

Degree of fluorination: In some cases, increasing fluorination from one to two (DfeGly) or three (TfeGly) fluorine atoms can lead to a decrease in proteolytic resistance against certain enzymes like β-trypsin, while for others, like proteinase K, the most fluorinated peptides show the highest initial stability. acs.org

For example, in one study, peptides containing DfeGly showed decreased resistance to digestion by β-trypsin, whereas the trifluorinated analogue (TfeGly) was found to be highly resistant to digestion by the protease bromelain. acs.org This complexity underscores that the interaction between the fluorinated side chain and the enzyme's binding pocket is intricate and not easily predictable. nih.gov

Table 3: Summary of DfeGly's Impact on Peptide Stability
Stability TypeEnzyme/ConditionObserved Effect of DfeGlyReference Finding
Proteolytic Stabilityα-Chymotrypsin & PepsinEffect is highly dependent on the position of DfeGly relative to the cleavage site. An increase in stability is only seen in a few cases.A systematic study showed that proteolytic stability of fluorinated peptides is complex and not predictable. nih.govresearchgate.net
β-TrypsinA decrease in proteolytic resistance was observed for peptides with higher degrees of fluorination, including DfeGly.Digestion plots showed faster degradation of DfeGlyK16 compared to non-fluorinated analogues. acs.org
ElastaseLower amounts of DfeGlyK16 were detected after 4 hours compared to non- and mono-fluorinated peptides, suggesting lower stability.HPLC analysis showed increased digestion of DfeGly-containing peptides by elastase. acs.org
Thermal StabilityTemperature-induced unfoldingContext-dependent. Can decrease stability in systems where it disrupts secondary structures like α-helices, but can increase stability in self-assembled systems.Fluorination can affect protein folding, which in turn influences thermal stability. doi.orgnih.gov

Design and Characterization of this compound-Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, or receptor affinity. researchgate.net The incorporation of DfeGly is a powerful strategy in the rational design of novel peptidomimetics. nih.govchemrxiv.org

Design Principles: The design of DfeGly-containing peptidomimetics leverages the unique properties of the difluoroethyl side chain. Key design considerations include:

Tuning Hydrophobicity and Polarity: Fluorine is highly electronegative, but a difluoromethyl group is also hydrophobic. This dual nature allows for fine-tuning the amphiphilicity of a peptide, which is critical for interactions with biological membranes or protein receptors. doi.orgnih.gov By strategically placing DfeGly, designers can modulate how a peptide partitions into different environments.

Conformational Control: As discussed previously, DfeGly has distinct secondary structure propensities. This property can be exploited to enforce a specific conformation (e.g., a β-turn or an extended strand) that is required for biological activity, a common goal in peptidomimetic design. researchgate.netresearchgate.net

Enhancing Stability: While not universally guaranteed, the potential for increased proteolytic resistance is a major driver for incorporating DfeGly into peptidomimetic scaffolds. fu-berlin.de

A common approach involves starting with a known bioactive peptide and systematically replacing key amino acids with DfeGly to create analogues with improved drug-like properties. researchgate.net For example, in amphipathic self-assembling peptides, DfeGly has been used as a primary hydrophobic component to control folding and subsequent material properties. researchgate.netnih.govchemrxiv.org

Characterization: Once designed and synthesized, DfeGly-containing peptidomimetics are subjected to rigorous characterization to understand their structure and function. A suite of biophysical and biochemical techniques is employed:

Spectroscopy: CD and NMR spectroscopy are used to determine the secondary and tertiary structure, as well as the conformational dynamics of the peptidomimetic in solution. fu-berlin.demdpi.com

Mass Spectrometry: Confirms the molecular weight and sequence of the synthesized molecule.

Chromatography (HPLC): Used for purification and to assess the purity and hydrophobicity of the peptidomimetic. researchgate.net

Enzyme Assays: To quantify the stability against specific proteases, the peptidomimetic is incubated with an enzyme, and its degradation is monitored over time, typically by HPLC. nih.govacs.org

Functional Assays: The biological activity of the peptidomimetic (e.g., binding affinity to a target receptor, antimicrobial activity) is tested to ensure that the modifications have not compromised, and have ideally enhanced, its desired function.

Through these iterative cycles of design, synthesis, and characterization, peptidomimetics containing DfeGly can be optimized for specific applications.

Research on this compound-Derived Bioconjugates and Supramolecular Assemblies

The utility of DfeGly extends beyond simple linear or cyclic peptides to the construction of more complex molecular systems, including bioconjugates and supramolecular assemblies.

This compound-Derived Bioconjugates: A bioconjugate is a molecule formed by covalently linking a biomolecule (like a peptide) to another chemical moiety, such as a polymer, a fluorescent dye, or another protein. wikipedia.org While specific research focusing exclusively on DfeGly bioconjugates is emerging, the principles of bioconjugation are readily applicable. Peptides containing DfeGly can be conjugated to other molecules using standard chemistries that target reactive groups present in the peptide sequence (e.g., the N-terminus or the side chains of lysine (B10760008) or cysteine). wikipedia.org

The purpose of creating such conjugates is often to improve therapeutic properties. For example, conjugation to a polymer like polyethylene (B3416737) glycol (PEG) can increase a peptide's circulation time and reduce immunogenicity. escholarship.org Incorporating DfeGly into the peptide portion of such a conjugate could offer the additional benefit of intrinsic proteolytic stability, creating a more robust therapeutic agent. anr.fr

Supramolecular Assemblies: Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures held together by non-covalent forces. Peptides, particularly amphipathic ones, are excellent building blocks for such assemblies. Research has shown that peptides containing DfeGly can act as powerful self-assembling motifs. researchgate.netchemrxiv.org

Biochemical and Mechanistic Investigations Utilizing Difluoroethylglycine

Studies on Aminoacyl-tRNA Synthetase Recognition and Editing Mechanisms with Difluoroethylglycine Analogs

Aminoacyl-tRNA synthetases (AARSs) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. nih.govwikipedia.org Many AARSs possess proofreading or editing mechanisms to remove incorrectly charged amino acids. nih.gov Studies using fluorinated amino acids like DfeGly and its analog, trifluoroethylglycine (TfeGly), have provided significant insights into these recognition and editing processes.

The isoleucyl-tRNA synthetase (IleRS) from Escherichia coli is known for its robust editing function. acs.org Research has shown that while IleRS can misaminoacylate tRNAIle with TfeGly, it subsequently hydrolyzes the resulting TfeGly-tRNAIle in its post-transfer editing domain, thereby preventing the incorporation of TfeGly into proteins. acs.orgnih.gov This demonstrates that the editing machinery of AARSs can recognize and act upon artificial amino acids, a critical consideration for their use in ribosomal protein synthesis. acs.orgnih.gov The ability of the editing domain to clear non-cognate amino acids is a key aspect of maintaining translational fidelity. biorxiv.org

The kinetic partitioning of the aminoacylated tRNA between the synthetic and editing pathways dictates whether an amino acid is successfully incorporated or edited. acs.org For cognate amino acids, the dissociation of the aminoacyl-tRNA from the synthetase is typically faster than the editing process. acs.org Conversely, for non-cognate amino acids like TfeGly, rapid editing outcompetes dissociation. acs.orgnih.gov These findings highlight how the distinct chemical features of fluorinated amino acids can influence the synthetic and editing pathways of AARSs. nih.gov

Probing Enzyme-Substrate Interactions and Catalytic Mechanisms with this compound

The incorporation of DfeGly into enzyme substrates and inhibitors serves as a powerful method to investigate enzyme-substrate interactions and catalytic mechanisms. acs.org The electron-withdrawing nature of the difluoromethyl group can influence the pKa of nearby functional groups and participate in unique non-covalent interactions within an enzyme's active site. thermofisher.com

Kinetic Analysis of Enzyme Processing of this compound-Containing Substrates

Kinetic analysis of enzymes acting on substrates containing DfeGly provides quantitative data on how this modification affects binding affinity (Km) and catalytic turnover (kcat). teachmephysiology.comnih.gov For instance, replacing the critical lysine (B10760008) residue at the P1 position of the bovine pancreatic trypsin inhibitor (BPTI) with DfeGly has been shown to modulate its inhibitory activity against β-trypsin. acs.orgfu-berlin.de

Enzyme inhibition assays have demonstrated that the inhibitory strength of BPTI variants increases with the degree of fluorination of the side chain at position 15. fu-berlin.de This suggests that the fluorinated side chains engage in favorable interactions within the S1 binding pocket of trypsin.

Table 1: Impact of P1 Side Chain Fluorination on BPTI Inhibition of β-Trypsin

BPTI Variant P1 Residue Relative Inhibitor Strength
BPTI-[Abu¹⁵] α-aminobutyric acid Baseline
BPTI-[MfeGly¹⁵] monofluoroethylglycine Increased
BPTI-[DfeGly¹⁵] This compound Further Increased
BPTI-[TfeGly¹⁵] trifluoroethylglycine Highest

This table is a qualitative representation based on findings that inhibitor strength increases with fluorination. fu-berlin.de

Structural Insights into Active Site Accommodation of this compound

High-resolution crystal structures of enzymes in complex with DfeGly-containing peptides have provided detailed views of how the fluorinated side chain is accommodated within the active site. dntb.gov.uapdbj.org These structural studies are crucial for understanding the molecular basis of the observed kinetic effects. nih.gov

In the case of DfeGly- and TfeGly-containing BPTI variants bound to β-trypsin, crystal structures revealed that the fluorinated side chains can participate in multipolar interactions with protein amide fragments. acs.org Furthermore, a potential weak hydrogen bond to a structural water molecule in the enzyme's active site was observed. acs.org These interactions contribute to the enhanced binding affinity and inhibitory potency of the fluorinated BPTI analogs compared to their non-fluorinated counterpart. acs.orgfu-berlin.de The analysis of water networks in the binding pocket has been a key area of investigation to understand the stabilizing effects of fluorination. fu-berlin.de

Research on Protein-Protein Interactions Modulated by this compound Residues

The incorporation of DfeGly at the interface of protein-protein interactions (PPIs) offers a strategy to modulate their strength and specificity. nih.govlifechemicals.com The unique properties of the difluoromethyl group can introduce new, favorable interactions or disrupt existing ones, thereby altering the stability of the protein complex.

Studies on the BPTI-trypsin complex, a model system for PPIs, have shown that replacing the P1 lysine with DfeGly significantly impacts the binding affinity. acs.orgfu-berlin.de The enhanced inhibitory activity of the DfeGly-containing BPTI is attributed to favorable interactions at the protein-protein interface, as discussed in the structural analysis section. acs.orgdntb.gov.ua This demonstrates the potential of using DfeGly to fine-tune the interactions between proteins. Such modulation is a key goal in the development of new therapeutics that target PPIs. beilstein-journals.org

Investigation of Biochemical Pathway Perturbations by this compound (in non-human systems)

Introducing DfeGly into biological systems, particularly in microorganisms, can lead to perturbations in biochemical pathways. This can occur through the misincorporation of DfeGly into proteins or by its action as an inhibitor of specific enzymes.

The fidelity of protein synthesis is maintained by the ability of aminoacyl-tRNA synthetases to discriminate against non-cognate amino acids. chapman.edu However, under certain conditions, DfeGly might be incorporated into proteins, potentially altering their function and disrupting metabolic pathways. While specific studies on DfeGly's impact on entire pathways are limited, the general principle is that the introduction of an unnatural amino acid can have wide-ranging effects on cellular processes. chapman.edu

Biodegradation Pathways and Enzymatic Defluorination of this compound in Model Organisms

The environmental fate of fluorinated compounds is of significant interest, and studies on the biodegradation of DfeGly provide insights into the enzymatic machinery capable of cleaving the stable carbon-fluorine bond. acs.orgresearchgate.net

Research on the biodegradation of peptides containing DfeGly by a microbial consortium from garden soil has shown that these peptides are degraded, leading to the release of fluoride (B91410) ions. acs.orgnih.gov This indicates that microorganisms possess pathways for the breakdown of DfeGly. Further investigations with individual fluorinated amino acids revealed that the extent of defluorination decreases as the number of fluorine atoms increases, following the order: monofluoroethylglycine (MfeGly) > DfeGly > trifluoroethylglycine (TfeGly). acs.orgnih.gov

A bacterium identified as Serratia liquefaciens, isolated from the soil consortium, was found to enzymatically defluorinate MfeGly. nih.gov While this specific study focused on MfeGly, it points to the existence of dehalogenases that can act on fluorinated amino acids. The degradation of other fluorinated amino acids, such as 4-fluoroglutamate and 4-fluorothreonine, by various bacteria has also been reported, often involving deamination followed by enzymatic or spontaneous fluoride release. ucd.ienih.govrsc.org These findings suggest that microbial communities have the potential to degrade DfeGly, likely initiated by peptide hydrolysis followed by the action of specialized enzymes. acs.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
(2S)-4,4-Difluoroethylglycine DfeGly
(2S)-4-Monofluoroethylglycine MfeGly
(2S)-4,4,4-Trifluoroethylglycine TfeGly
α-aminobutyric acid Abu
4-fluoroglutamate
4-fluorothreonine
Bovine pancreatic trypsin inhibitor BPTI
Adenosine triphosphate ATP
Lysine

Computational and Theoretical Studies on Difluoroethylglycine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity of Difluoroethylglycine

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and behavior. wikipedia.org In the context of this compound (DfeGly), these computational methods are employed to elucidate its electronic structure and predict its reactivity. By solving approximations of the Schrödinger equation for the molecule, researchers can determine the distribution of electrons and the energies of different molecular orbitals. wikipedia.org This information is fundamental to understanding how DfeGly will interact with its environment and other molecules.

A key aspect of these calculations is the determination of the electronic structure, which involves identifying the ground and excited states of the molecule. wikipedia.org This is often achieved through methods like Density Functional Theory (DFT) or more sophisticated ab initio techniques such as coupled cluster methods. wikipedia.orgnih.gov For larger systems, including those involving DfeGly, semi-empirical methods can also be utilized to make the calculations computationally feasible. wikipedia.org The output of these calculations provides valuable data on properties like orbital energies, electron density distribution, and electrostatic potential.

Reactivity descriptors, derived from conceptual DFT, are crucial for predicting how and where a molecule is likely to react. quantum-chem.pro.br For DfeGly, these descriptors can highlight the electrophilic and nucleophilic sites within the molecule. This is particularly important for understanding its potential interactions within a biological system, such as an enzyme's active site. Software capable of handling large biomolecules can compute these reactivity descriptors, providing insights into local reactivity for specific atoms or residues. quantum-chem.pro.br

The following table summarizes key electronic properties of this compound that can be determined using quantum chemical calculations:

PropertyDescriptionSignificance for Reactivity
Highest Occupied Molecular Orbital (HOMO) Energy The energy of the outermost electron-containing orbital.Indicates the molecule's ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital (LUMO) Energy The energy of the lowest energy orbital without electrons.Indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Electron Density Distribution The probability of finding an electron in a particular region of the molecule.Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) areas.
Electrostatic Potential The electrical potential created by the molecule's nuclei and electrons.Maps regions of positive and negative potential, guiding intermolecular interactions.
Fukui Functions A reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons changes.Pinpoints the most likely sites for nucleophilic, electrophilic, and radical attack. quantum-chem.pro.br

These quantum chemical approaches provide a foundational understanding of the intrinsic properties of this compound, which is essential for interpreting and predicting its behavior in more complex environments, as explored in subsequent sections.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed, dynamic view of molecular behavior that is often inaccessible through experimental methods alone. mdpi.com For this compound, MD simulations are invaluable for exploring its conformational dynamics, solvation properties, and interactions with biological macromolecules. mdpi.comfu-berlin.de

Conformational Dynamics and Solvation Properties of this compound

Solvation plays a critical role in the behavior of any molecule in a biological context. MD simulations explicitly model the interactions between this compound and the surrounding solvent molecules, typically water. These simulations can reveal the structure and dynamics of the solvation shell around the amino acid, including the arrangement of water molecules and the formation of hydrogen bonds. dntb.gov.ua Understanding the solvation properties of this compound is crucial, as the energetic cost of desolvating the molecule upon binding to a protein can significantly impact the binding affinity.

The following table outlines key parameters and insights gained from MD simulations of this compound's conformational dynamics and solvation:

Simulation AspectKey ParametersInsights Gained
Conformational Analysis Dihedral angle distributions, root-mean-square deviation (RMSD) from a reference structure, radius of gyration.Identification of stable conformers, flexibility of the molecule, and the energy landscape of conformational changes.
Solvation Shell Structure Radial distribution functions (RDFs) between solute and solvent atoms.Characterization of the number and distance of solvent molecules in the first and subsequent solvation shells.
Hydrogen Bonding Number and lifetime of hydrogen bonds between this compound and water molecules.Quantification of the strength and dynamics of solute-solvent interactions.
Solvation Free Energy The free energy change associated with transferring the molecule from a vacuum to the solvent.Provides a measure of the molecule's solubility and the energetic cost of desolvation.

Simulation of this compound Interactions with Proteins and Peptides

Understanding how this compound interacts with proteins and peptides is fundamental to its application in biomolecular research. nih.gov MD simulations allow for the detailed investigation of these interactions at an atomic level. frontiersin.org By placing this compound within the binding site of a protein or as part of a peptide chain, researchers can observe the dynamic process of binding and the nature of the resulting complex. frontiersin.org

These simulations can identify the key intermolecular interactions that stabilize the complex, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. frontiersin.org For example, simulations of fluorinated bovine pancreatic trypsin inhibitor (BPTI) have been used to study its interaction with trypsin. dntb.gov.ua Furthermore, the fluorine atoms in this compound can introduce unique interactions, such as fluorine-backbone or fluorine-aromatic interactions, which can be explored through simulation.

The table below details the types of information that can be extracted from MD simulations of this compound interacting with proteins and peptides:

Interaction AnalysisMetrics and ObservationsSignificance
Binding Pose and Stability RMSD of the ligand and protein, analysis of trajectory for dissociation events.Determination of the preferred orientation of this compound in the binding site and the stability of the complex over time. frontiersin.org
Intermolecular Interactions Identification and quantification of hydrogen bonds, salt bridges, hydrophobic contacts, and other non-covalent interactions. frontiersin.orgElucidation of the specific forces that drive binding and contribute to binding affinity.
Conformational Changes Analysis of protein and peptide backbone and side-chain movements upon binding.Understanding of induced-fit mechanisms and allosteric effects.
Binding Free Energy Calculations Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or alchemical free energy perturbation.Estimation of the binding affinity, providing a quantitative measure of the interaction strength.

Through these detailed simulations, a comprehensive picture of this compound's behavior in various chemical and biological environments can be constructed, guiding its use in the design of novel peptides and proteins.

In Silico Design Principles for this compound Analogs in Biomolecular Research

In silico design, or computer-aided design, has become an indispensable tool in modern drug discovery and biomolecular research. nih.gov It involves the use of computational methods to design and evaluate new molecules with desired properties, thereby streamlining the research and development process. For this compound, in silico design principles focus on creating analogs that can enhance the properties of peptides and proteins for specific applications.

The rational design of this compound analogs is guided by an understanding of how the fluorine atoms influence molecular properties. Fluorine's high electronegativity and small size can lead to unique conformational preferences, altered metabolic stability, and modified binding affinities. In silico methods allow researchers to explore a vast chemical space of potential analogs by systematically modifying the structure of this compound and predicting the resulting changes in properties. This can involve adding or removing fluorine atoms, changing their position, or modifying other parts of the amino acid structure.

Key principles for the in silico design of this compound analogs include:

Tuning Hydrophobicity: The strategic placement of fluorine atoms can be used to modulate the hydrophobicity of a peptide, which can influence its folding, solubility, and ability to cross cell membranes.

Enhancing Binding Affinity: Fluorine can participate in favorable interactions within a protein binding pocket, such as orthogonal multipolar interactions or by displacing water molecules. In silico docking and free energy calculations can be used to predict which analogs will have improved binding.

Stabilizing Secondary Structures: The conformational constraints imposed by fluorination can be used to stabilize specific secondary structures in peptides, such as α-helices or β-sheets. This is particularly useful in the design of peptidomimetics that mimic the structure of a protein's binding epitope. nih.gov

Improving Metabolic Stability: The C-F bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a peptide.

The following table summarizes the design strategies and their intended outcomes for creating this compound analogs:

Design StrategyComputational MethodIntended Outcome
Modification of Fluorination Pattern Quantum Mechanics, Molecular DockingFine-tuning of electronic properties and binding interactions.
Alteration of Backbone Stereochemistry Conformational Searching, MD SimulationsInduction of specific secondary structures and conformational rigidity.
Introduction of Additional Functional Groups Virtual Library Screening, QSARCreation of new interaction points and modulation of physicochemical properties.
Bioisosteric Replacement 3D Shape and Electrostatic Similarity SearchingMimicking the properties of natural amino acids while introducing the benefits of fluorination.

By applying these in silico design principles, researchers can rationally engineer novel this compound analogs with tailored properties for a wide range of applications in biomolecular research, from developing more potent enzyme inhibitors to creating more stable and effective therapeutic peptides. nibn.go.jpfindaphd.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of this compound-Containing Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are powerful tools in computational chemistry and drug design, as they allow for the prediction of the properties of new, untested compounds. researchgate.net For systems containing this compound, QSAR and QSPR studies can provide valuable insights into how structural modifications influence function.

The development of a QSAR or QSPR model involves several key steps. First, a dataset of molecules with known activities or properties is compiled. Then, for each molecule, a set of numerical descriptors is calculated. These descriptors can encode a wide range of information about the molecule's structure, including its topology, geometry, and electronic properties. Finally, a mathematical equation is derived that relates the descriptors to the observed activity or property. This is often achieved using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov

In the context of this compound-containing peptides or proteins, QSAR studies could be used to predict their inhibitory activity against a particular enzyme, while QSPR studies might predict properties like solubility or thermal stability. The descriptors used in these models could include:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Calculated using quantum mechanics, such as partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: Quantifying the molecule's hydrophobicity, such as the logarithm of the partition coefficient (logP).

The following table provides examples of how QSAR/QSPR models can be applied to this compound-containing systems:

Model TypeDependent Variable (Activity/Property)Independent Variables (Descriptors)Potential Application
QSAR Enzyme inhibition constant (Ki)Electronic descriptors, steric parameters, hydrophobic parameters.Predicting the potency of novel this compound-containing enzyme inhibitors.
QSPR Aqueous solubilityPolar surface area, number of hydrogen bond donors/acceptors, logP.Guiding the design of analogs with improved solubility for easier formulation.
QSAR Cell permeabilityMolecular weight, polar surface area, number of rotatable bonds.Optimizing peptides for better oral bioavailability.
QSPR Helical content of a peptideDihedral angle propensities, steric clashes, electrostatic interactions.Designing peptides with stabilized secondary structures.

The predictive power of QSAR and QSPR models is highly dependent on the quality of the initial data and the choice of descriptors. aaai.org When developed and validated properly, these models can significantly accelerate the design and optimization of this compound-containing molecules for various applications in biotechnology and medicine.

Advanced Analytical and Spectroscopic Characterization in Difluoroethylglycine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of Difluoroethylglycine and its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. wikipedia.orgebsco.comspectralservice.delibretexts.org In the context of this compound research, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to characterize the amino acid itself and to analyze the conformation of peptides into which it has been incorporated.

1D NMR spectra, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of the nuclei within the molecule. ebsco.com For this compound-containing peptides, ¹H NMR can reveal details about the amide proton chemical shifts, which are sensitive to hydrogen bonding and secondary structure formation. figshare.com The presence of the difluoroethyl group introduces characteristic signals in both ¹H and fluorine-19 (¹⁹F) NMR spectra, which can be used to confirm its incorporation and to probe its local environment. researchgate.net

2D NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the complete resonance assignment and the spatial proximity of atoms, respectively. wikipedia.orgfigshare.com TOCSY experiments help in identifying the spin systems of individual amino acid residues, while NOESY provides through-space correlations between protons that are close to each other, which is crucial for defining the peptide's secondary and tertiary structure. figshare.com For instance, the analysis of NOESY spectra can help determine the φ (phi) and ψ (psi) backbone torsion angles and identify specific folding patterns like α-helices or β-sheets. figshare.comfrontiersin.org

The study of peptide conjugates, where a peptide is linked to another molecule such as a polysaccharide, also benefits from NMR. kvinzo.com NMR can confirm the successful conjugation and characterize the structural features of the resulting complex. kvinzo.com For example, in a study of a conjugate between an epitope of the MOG35-55 peptide and mannan, NMR was used to observe the formation of Schiff bases, confirming the linkage between the peptide's amine groups and the polysaccharide's aldehyde groups. kvinzo.com

Table 1: Key NMR Techniques in this compound Peptide Analysis

NMR TechniqueInformation ProvidedApplication in this compound Research
1D ¹H NMR Chemical environment of protons, secondary structure information through amide proton shifts. figshare.comConfirmation of this compound incorporation, analysis of peptide folding.
1D ¹³C NMR Carbon skeleton of the molecule. mdpi.comStructural verification of this compound and its peptide derivatives.
1D ¹⁹F NMR Presence and environment of fluorine atoms. researchgate.netDirect probe of the fluorinated side chain's environment and interactions.
2D TOCSY Correlation of all protons within a spin system. figshare.comAssignment of amino acid residues in a peptide chain.
2D NOESY Spatial proximity between protons. figshare.comDetermination of peptide secondary and tertiary structure, including backbone torsion angles.
2D HSQC/HMBC Correlation between protons and directly attached or long-range carbons. Detailed structural elucidation and confirmation of covalent linkages in conjugates.

X-ray Crystallography of this compound-Containing Peptides and Protein Complexes

X-ray crystallography is a premier technique for determining the precise three-dimensional atomic coordinates of molecules in their crystalline state. nih.govnih.gov This method has been instrumental in understanding the structural implications of incorporating this compound into peptides and their interactions with protein targets.

The process involves crystallizing the peptide or peptide-protein complex and then collecting X-ray diffraction data. nih.gov The resulting diffraction pattern is used to generate an electron density map, from which a detailed atomic model of the molecule can be built and refined. nih.gov

In the context of this compound research, X-ray crystallography has provided high-resolution insights into how the fluorinated side chain influences peptide conformation and binding interactions. For example, the crystal structure of a bovine pancreatic trypsin inhibitor (BPTI) mutant, where the P1 residue was replaced with this compound, in complex with bovine chymotrypsin (B1334515) has been determined. pdbj.org This structural analysis revealed the specific interactions within the S1 binding pocket of the protease, helping to explain the observed inhibitory activity. pdbj.orgfu-berlin.de The fluorine atoms can alter local polarity and electrostatic interactions, which can be visualized and quantified through crystallographic data. pdbj.org

The study of protein-protein interactions is another area where X-ray crystallography of this compound-containing peptides is valuable. nih.gov By providing a static, high-resolution picture of the complex, researchers can identify key contact residues and understand the energetic contributions of the this compound side chain to the binding affinity. nih.gov For instance, analysis of the crystal structure of a C31 peptide variant containing this compound in a complex with T21, which mimics the HIV-1 gp41 fusion core, showed alterations in the helical conformation at the N-terminus compared to the non-fluorinated peptide. nih.gov

Table 2: Examples of X-ray Crystallography Studies Involving this compound

System StudiedPDB IDKey Findings
P1 this compound (DfeGly) BPTI mutant in complex with bovine chymotrypsin7QISRevealed enhanced inhibitory activity due to fluorine-induced polarity changes in the S1 pocket. pdbj.org
C31 peptide variant with DfeGly in complex with T21-Showed an alternative, more extended helical conformation at the N-terminus of the CHR region. nih.gov
Lys15MfeGly-BPTI in complex with β-trypsin7PH1Provided insights into the role of fluorination and water networks in modulating inhibitor strength. fu-berlin.de

Mass Spectrometry (MS) Techniques for this compound Derivative Characterization and Proteolytic Studies

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structure of molecules. genesispub.org In this compound research, various MS techniques are employed for the characterization of its derivatives and for studying the proteolytic stability of peptides containing this modified amino acid.

High-resolution mass spectrometry (HRMS) is used to accurately determine the mass of synthesized this compound derivatives and peptides, confirming their identity and purity. fu-berlin.de Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate ions from the peptide samples for MS analysis. genesispub.orgnih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for sequencing peptides and identifying modification sites. In a typical MS/MS experiment, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. researchgate.net This fragmentation pattern provides information about the amino acid sequence. When analyzing this compound-containing peptides, the characteristic mass of the this compound residue helps in confirming its position within the peptide sequence.

MS is also a key technique for studying the proteolytic stability of peptides. plos.org Peptides containing this compound are incubated with proteases like chymotrypsin or in biological media such as serum or plasma. plos.orgfu-berlin.de At various time points, samples are analyzed by MS to identify the intact peptide and any degradation products. nih.gov This allows for the determination of cleavage sites and the calculation of the peptide's half-life, providing a measure of its stability. plos.org The incorporation of unnatural amino acids like this compound is a strategy aimed at increasing resistance to proteolysis. plos.org

Table 3: Mass Spectrometry Applications in this compound Research

MS TechniqueApplicationInformation Gained
ESI-MS / MALDI-TOF MS Molecular weight determination of this compound derivatives and peptides. fu-berlin.denih.govConfirmation of synthesis, purity assessment.
LC-MS Separation and identification of components in a mixture. fu-berlin.deAnalysis of reaction mixtures, identification of proteolytic fragments. fu-berlin.de
Tandem MS (MS/MS) Peptide sequencing and structural elucidation. researchgate.netConfirmation of this compound incorporation site, characterization of fragmentation patterns.
GC-MS Analysis of derivatized amino acids. iu.edusigmaaldrich.comIdentification and quantification of amino acids after derivatization to increase volatility. sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound Peptides

Circular dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. subr.edunih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org The secondary structure elements of peptides—α-helices, β-sheets, turns, and random coils—give rise to characteristic CD spectra, particularly in the far-UV region (190-250 nm). libretexts.org

For peptides containing this compound, CD spectroscopy is employed to assess the impact of this fluorinated amino acid on the peptide's conformational preferences. thieme-connect.com By comparing the CD spectrum of a this compound-containing peptide to its non-fluorinated counterpart, researchers can determine whether the modification induces, stabilizes, or disrupts a particular secondary structure.

For example, a peptide that is largely disordered (random coil) in an aqueous buffer might adopt a more ordered structure, such as an α-helix, in a membrane-mimicking environment like a solution containing trifluoroethanol (TFE) or lipid vesicles. researchgate.net CD spectroscopy can monitor these conformational changes. researchgate.netnih.gov The characteristic CD spectrum for an α-helix shows negative bands around 222 nm and 208 nm and a positive band around 192 nm. subr.edu In contrast, a β-sheet structure typically exhibits a negative band around 218 nm and a positive band around 195 nm. rsc.org

The stability of the secondary structure can also be investigated using CD by monitoring the spectrum as a function of temperature or denaturant concentration. This provides insights into the thermodynamic stability of the folded state of the this compound-containing peptide.

Table 4: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelengths of Key Maxima/Minima
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. subr.edu
β-Sheet Negative band at ~218 nm, positive band at ~195 nm. rsc.org
β-Turn Can have varied spectra, often with a weak negative band around 225-230 nm and a positive band around 205 nm. subr.edu
Random Coil Strong negative band around 198 nm. subr.edu

Chromatographic Methods for Purification and Hydrophobicity Assessment of this compound

Chromatography is a fundamental technique for the separation, purification, and analysis of chemical compounds. In the context of this compound research, various chromatographic methods are essential for purifying the synthesized amino acid and its peptide derivatives, as well as for assessing their physicochemical properties like hydrophobicity.

High-performance liquid chromatography (HPLC) is a cornerstone technique. polypeptide.com Reversed-phase HPLC (RP-HPLC) is particularly powerful for purifying peptides. polypeptide.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. polypeptide.com The incorporation of this compound can alter the hydrophobicity of a peptide, which can be quantified by its retention time in RP-HPLC. fu-berlin.de

Ion-exchange chromatography (IEX) separates molecules based on their net charge and is another valuable tool for peptide purification. polypeptide.com Hydrophobic interaction chromatography (HIC) separates molecules based on their hydrophobicity under non-denaturing, high-salt conditions. bio-rad.comnih.gov It is a complementary technique to RP-HPLC and can be used to assess the relative hydrophobicity of this compound-containing proteins and peptides. bio-rad.comresearchgate.net The retention time in HIC is directly related to the surface hydrophobicity of the molecule. researchgate.net

These chromatographic methods are not only crucial for obtaining pure samples for further analysis but also provide quantitative data on how the incorporation of this compound modifies the hydrophobicity of a peptide, a key parameter influencing its folding, stability, and biological activity. fu-berlin.deadvancechemjournal.com

Table 5: Chromatographic Methods in this compound Research

Chromatographic MethodPrinciple of SeparationApplication
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity. polypeptide.comPurification of this compound peptides, assessment of hydrophobicity changes.
Ion-Exchange Chromatography (IEX) Net charge. polypeptide.comPurification of peptides and proteins based on their charge properties.
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicity under non-denaturing conditions. bio-rad.comPurification and hydrophobicity assessment of proteins and large peptides. nih.gov
Size-Exclusion Chromatography (SEC) Molecular size.Separation of peptides from smaller or larger impurities, analysis of oligomeric state. nih.gov
Gas Chromatography (GC) Volatility and interaction with stationary phase.Analysis of volatile derivatives of amino acids. iu.edu

Future Directions and Emerging Research Avenues for Difluoroethylglycine

Integration of Difluoroethylglycine into Advanced Chemical Biology Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. biorxiv.orgopentargets.org The integration of this compound into these molecular tools offers a sophisticated strategy to modulate their properties and enhance their utility.

The introduction of this compound can influence a probe's binding affinity, selectivity, and pharmacokinetic properties. opentargets.org For instance, the fluorine atoms in this compound can alter the molecule's hydrophobicity and polarity, which in turn affects its interactions with target proteins and its ability to cross cellular membranes. acs.org Researchers are exploring how the systematic replacement of natural amino acids with this compound in peptide-based probes can fine-tune their activity. acs.orgresearchgate.net This approach allows for the development of highly specific probes to investigate complex biological processes. kyushu-u.ac.jp

One emerging area is the use of this compound in the design of probes for studying post-translational modifications and enzyme activity. mdpi.comnih.gov The unique electronic environment created by the fluorine atoms can be exploited to design probes that are sensitive to specific enzymatic reactions. nih.gov Furthermore, the development of probes incorporating this compound can aid in the validation of new drug targets and the elucidation of disease mechanisms. chemicalprobes.orgthesgc.org

Table 1: Potential Applications of this compound in Chemical Probes

Application AreaRationale for Using this compoundPotential Impact
Enzyme Activity Probes The electron-withdrawing nature of fluorine can influence the reactivity of adjacent functional groups, making the probe a sensitive substrate for specific enzymes. nih.govEnables real-time monitoring of enzyme activity in living cells and organisms. kyushu-u.ac.jp
Protein-Protein Interaction Modulators The altered hydrophobicity and polarity of peptides containing this compound can disrupt or stabilize specific protein-protein interactions. acs.orgProvides tools to dissect complex signaling pathways and identify new therapeutic targets.
Cellular Imaging Agents The incorporation of this compound can enhance the cellular uptake and target specificity of fluorescently labeled probes.Improves the resolution and clarity of cellular imaging experiments.

Exploration of this compound in Synthetic Biology and Unnatural Protein Synthesis

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key aspect of this field is the expansion of the genetic code to include non-canonical amino acids (ncAAs) like this compound. nih.gov This allows for the production of proteins with novel functions and properties. nih.gov

The site-specific incorporation of this compound into proteins is a powerful tool for protein engineering. nih.gov By strategically placing this fluorinated amino acid within a protein's structure, researchers can modulate its stability, folding, and enzymatic activity. acs.orgnih.gov For example, introducing this compound into the hydrophobic core of a protein can enhance its thermal and chemical stability. nih.gov

Future research will likely focus on developing more efficient and versatile methods for incorporating this compound and other ncAAs into proteins. numberanalytics.comacs.org This includes the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that specifically recognize this compound and not any of the canonical amino acids. mdpi.com The successful development of such systems will open the door to the creation of a wide range of "unnatural" proteins with tailored functionalities for applications in medicine, materials science, and biocatalysis. nih.govnumberanalytics.com

Table 2: Research Focus in Synthetic Biology with this compound

Research AreaKey ObjectivesExpected Outcomes
Genetic Code Expansion Develop robust and efficient orthogonal translation systems for this compound. mdpi.comRoutine and high-yield production of proteins containing this compound at specific sites. nih.gov
Protein Stability Engineering Investigate the impact of this compound incorporation on the thermodynamic and kinetic stability of proteins. nih.govCreation of hyper-stable enzymes and therapeutic proteins with extended shelf-life and activity.
Enzyme Redesign Utilize this compound to alter the substrate specificity and catalytic mechanism of enzymes.Development of novel biocatalysts for industrial and pharmaceutical applications.
Biomaterial Development Incorporate this compound into self-assembling peptides to create novel hydrogels and nanomaterials. researchgate.netAdvanced materials with tunable mechanical and biochemical properties for tissue engineering and drug delivery.

Challenges and Opportunities in the Academic Research of this compound and Related Fluorinated Amino Acids

Despite the significant potential of this compound, several challenges remain in its academic research. The synthesis of fluorinated amino acids can be complex and require specialized methodologies. numberanalytics.com Overcoming these synthetic hurdles is crucial for making these valuable building blocks more accessible to the broader research community.

Another challenge lies in fully understanding the in vivo behavior of proteins containing this compound. acs.org While in vitro studies provide valuable insights, the complexity of the cellular environment can lead to unexpected effects. nih.gov For instance, the metabolic stability and potential immunogenicity of fluorinated proteins need to be thoroughly investigated before they can be considered for therapeutic applications. researchgate.net

However, these challenges also present significant opportunities for innovation. The development of novel synthetic routes to this compound and other fluorinated amino acids is an active area of research. doi.org Furthermore, advancements in analytical techniques are enabling a more detailed characterization of fluorinated proteins and their interactions within living systems. nih.gov Collaborative efforts between synthetic chemists, biochemists, and cell biologists will be essential to address these challenges and unlock the full potential of fluorinated amino acids.

Interdisciplinary Research Approaches for Elucidating the Full Potential of this compound

Realizing the full potential of this compound necessitates a highly interdisciplinary research approach, combining expertise from chemistry, biology, physics, and engineering. nih.govwikipedia.org Such collaborations are essential for tackling the multifaceted challenges and exploring the diverse opportunities presented by this unique amino acid.

Chemists can contribute by developing more efficient synthetic methods and designing novel fluorinated amino acids with tailored properties. numberanalytics.com Biologists are crucial for investigating the impact of these amino acids on protein function and cellular processes. nih.gov Physicists can employ computational modeling and spectroscopic techniques to understand the fundamental interactions of fluorine within a protein environment. acs.org Engineers can then apply this knowledge to develop new biomaterials and therapeutic delivery systems. researchgate.net

By fostering a collaborative environment, researchers can bridge the gaps between different disciplines and accelerate the translation of fundamental discoveries into practical applications. This integrated approach will be instrumental in harnessing the power of this compound to address pressing challenges in medicine, biotechnology, and materials science.

Q & A

Q. What are the standard protocols for synthesizing Difluoroethylglycine in academic research?

this compound synthesis typically involves fluorination of ethylglycine derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include:

  • Purification : Column chromatography or recrystallization to isolate the compound.
  • Characterization : Validate via 1^1H/19^{19}F NMR, HPLC-MS, and elemental analysis. Ensure reaction conditions (temperature, solvent) are optimized to minimize byproducts. Reference established protocols for fluorinated amino acids to avoid common pitfalls, such as incomplete fluorination or racemization .

Q. Which analytical techniques are recommended for characterizing this compound?

Use a combination of:

  • Spectroscopy : 1^1H/19^{19}F NMR to confirm fluorination and stereochemistry.
  • Chromatography : HPLC-MS with a C18 column and polar mobile phase to assess purity.
  • Crystallography : X-ray diffraction for definitive structural confirmation. Cross-validate results across multiple techniques to address instrumental limitations (e.g., NMR signal splitting due to fluorine coupling) .

Q. What statistical methods are appropriate for analyzing dose-response data of this compound?

Apply nonlinear regression models (e.g., Hill equation) to estimate EC50_{50}/IC50_{50} values. Use ANOVA for comparing efficacy across concentrations. Software tools like GraphPad Prism or R packages (e.g., drc) enable robust curve fitting and error analysis. Always report confidence intervals and p-values to quantify uncertainty .

Q. How to determine the purity of this compound using chromatographic methods?

Employ reverse-phase HPLC with UV detection (λ = 210 nm). Calibrate using certified reference standards. Validate method precision via intra-day and inter-day replicates. Purity ≥95% is typically acceptable for biological assays, but higher thresholds (≥98%) are required for structural studies .

Q. What are the ethical considerations in designing in vivo studies with this compound?

Obtain IACUC approval and adhere to the 3Rs (Replacement, Reduction, Refinement). Include control groups (vehicle and positive controls) and predefined humane endpoints. Monitor for fluorinated compound-specific toxicity (e.g., renal or neurological effects) and report adverse events transparently .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

Conduct comparative assays under standardized conditions (e.g., cell line, incubation time). Control for variables like solvent (DMSO vs. saline) and batch-to-batch compound variability. Use meta-analysis tools to quantify heterogeneity and identify confounding factors (e.g., impurity profiles) .

Q. What strategies optimize the yield of this compound under varying reaction conditions?

Apply design of experiments (DOE) to evaluate factors like temperature, solvent polarity, and reagent stoichiometry. Use response surface methodology (RSM) to model interactions. Real-time monitoring (e.g., in-situ FTIR) can identify reaction intermediates and optimize endpoint determination .

Q. How can researchers reconcile conflicting spectroscopic data in this compound characterization?

Perform cross-validation :

  • Compare NMR chemical shifts with DFT-calculated values.
  • Use high-resolution MS to rule out isobaric interferences.
  • Assess purity via orthogonal methods (e.g., TLC vs. HPLC). Replicate experiments in multiple labs to confirm reproducibility .

Q. How to validate the stability of this compound in different physiological environments?

Conduct accelerated stability studies in buffers (pH 2–9) and simulated biological fluids (e.g., plasma). Monitor degradation via LC-MS and quantify half-life using first-order kinetics. Predictive modeling (e.g., Arrhenius equation) can extrapolate shelf-life under storage conditions .

Q. What are best practices for comparative studies between this compound and structural analogs?

  • Controlled variables : Ensure identical assay conditions (e.g., concentration, temperature).
  • Molecular modeling : Use docking simulations to rationalize activity differences.
  • Multi-parametric analysis : Combine IC50_{50}, selectivity indices, and pharmacokinetic data to rank analogs.
    Publish raw datasets to facilitate meta-analyses and reduce publication bias .

Methodological Notes

  • Data Contradiction Analysis : Apply triangulation (e.g., spectroscopic, chromatographic, and computational data) to resolve conflicts .
  • Ethical Compliance : Document adherence to ARRIVE guidelines for in vivo studies and GDPR for human data .
  • Statistical Rigor : Pre-register analysis plans to avoid p-hacking and HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.